molecular formula C16H12N6S B12164791 2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine

2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B12164791
M. Wt: 320.4 g/mol
InChI Key: WNGQDDDRDDDZLY-UHFFFAOYSA-N
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Description

2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains both an imidazo[1,2-a]pyrimidine core and a 1,2,4-triazine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine typically involves the reaction of 5-phenyl-1,2,4-triazine-3-thiol with an appropriate imidazo[1,2-a]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine or imidazo[1,2-a]pyrimidine rings .

Scientific Research Applications

2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine is unique due to its combined imidazo[1,2-a]pyrimidine and 1,2,4-triazine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H12N6S

Molecular Weight

320.4 g/mol

IUPAC Name

2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C16H12N6S/c1-2-5-12(6-3-1)14-9-18-21-16(20-14)23-11-13-10-22-8-4-7-17-15(22)19-13/h1-10H,11H2

InChI Key

WNGQDDDRDDDZLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)SCC3=CN4C=CC=NC4=N3

Origin of Product

United States

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